Product packaging for Azepan-1-yl(phenyl)acetonitrile(Cat. No.:CAS No. 17766-41-5)

Azepan-1-yl(phenyl)acetonitrile

Cat. No.: B185675
CAS No.: 17766-41-5
M. Wt: 214.31 g/mol
InChI Key: MDTVIWLDOORMEX-UHFFFAOYSA-N
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Description

Azepan-1-yl(phenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B185675 Azepan-1-yl(phenyl)acetonitrile CAS No. 17766-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVIWLDOORMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precursor for the Development of Nitrogen Containing Heterocycles

The inherent reactivity of α-aminonitriles positions Azepan-1-yl(phenyl)acetonitrile as a key starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. The presence of both a nitrile group and an amino group in this compound allows for a variety of chemical transformations, including cyclization reactions to form diverse ring systems.

The general reactivity of α-aminonitriles suggests that this compound can participate in reactions such as the Thorpe-Ziegler cyclization or serve as a substrate in multicomponent reactions to generate highly substituted heterocyclic frameworks. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing multiple avenues for subsequent intramolecular reactions to form lactams, piperidines, and other aza-heterocycles. While specific research detailing these transformations for this compound is not extensively documented in publicly available literature, the foundational principles of α-aminonitrile chemistry strongly support its potential in this area.

Building Block in Complex Organic Molecule Construction

The utility of Azepan-1-yl(phenyl)acetonitrile extends to its role as a fundamental building block in the assembly of more intricate organic molecules. The α-aminonitrile moiety can be considered a masked form of an α-amino acid or a 1,2-diamino functionality, which are crucial components in many biologically active compounds.

Through strategic chemical manipulations, the nitrile and amino groups can be transformed to introduce new functionalities and build molecular complexity. For example, the deprotonation of the α-carbon followed by alkylation allows for the introduction of various substituents, thereby expanding the structural diversity of the resulting products. This approach is fundamental in the construction of complex natural products and their analogues. Although specific examples showcasing this compound in the total synthesis of a complex molecule are not readily found in the literature, its structural features make it an attractive candidate for such endeavors.

Intermediate in Agrochemical Synthesis

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of molecules with specific structural features that confer biological activity. Nitrogen-containing compounds play a significant role in this field. The structural framework of Azepan-1-yl(phenyl)acetonitrile, incorporating a phenyl group, an azepane ring, and a nitrile, offers a template for the synthesis of potential agrochemical candidates.

The nitrile group is a common feature in many commercial pesticides, and the azepane ring can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for agrochemical efficacy. While direct evidence of this compound's use as an intermediate in the synthesis of a commercial agrochemical is not publicly available, the general importance of α-aminonitriles in this sector suggests its potential as a valuable intermediate for the discovery of new crop protection agents.

Contributions to Materials Science Research

In the realm of materials science, organic molecules with specific functional groups are sought after for the development of new polymers, functional dyes, and other advanced materials. The nitrile group in Azepan-1-yl(phenyl)acetonitrile can be a key functional handle for polymerization reactions or for modification of material surfaces.

Computational and Theoretical Chemistry Investigations of Azepan 1 Yl Phenyl Acetonitrile

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of chemical compounds. Through the application of quantum chemical methods, it is possible to elucidate electronic structure, bonding characteristics, and various reactivity descriptors. This section details the theoretical investigations into Azepan-1-yl(phenyl)acetonitrile, employing methods such as Density Functional Theory (DFT).

Advanced Spectroscopic and Structural Characterization Techniques Focus on Methods, Not Just Reporting Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of Azepan-1-yl(phenyl)acetonitrile, specific signals correspond to the different types of protons present in the molecule. The protons of the seven-membered azepane ring typically appear as a series of multiplets in the upfield region of the spectrum, generally between δ 1.5 and 3.2 ppm. The protons on the carbons adjacent to the nitrogen atom are deshielded and resonate at the lower field end of this range (δ 2.8–3.2 ppm). A key diagnostic signal is the methine proton (the hydrogen attached to the carbon bearing both the phenyl and nitrile groups), which is expected to appear as a singlet further downfield. Another characteristic set of signals appears in the aromatic region, typically between δ 7.3 and 7.5 ppm, corresponding to the five protons of the phenyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A highly characteristic signal is that of the nitrile carbon (C≡N), which typically resonates in the range of δ 115–120 ppm. The carbons of the phenyl ring produce a set of signals in the aromatic region (approximately δ 125-140 ppm). The carbons of the azepane ring give rise to signals in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbons adjacent to the nitrogen atom are deshielded compared to the other ring carbons. researchgate.net

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Azepane Ring Protons 1.5 - 3.2 (multiplets) Aliphatic region
Phenyl Ring Protons 7.3 - 7.5 (multiplets) 125 - 140

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, which has a molecular formula of C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol , Electrospray Ionization (ESI) is a common analysis method. scbt.com In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. This would be observed at an m/z value of approximately 214.31. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

The fragmentation of azepane-containing compounds under techniques like Electron Impact (EI) mass spectrometry can also provide structural clues. A common fragmentation pathway involves cleavage at the bond alpha to the nitrogen atom, leading to the formation of a stable cyclic immonium ion. researchgate.net This type of analysis helps to confirm the presence and structure of the azepane ring.

Data Table: Mass Spectrometry Data for this compound

Technique Ion m/z Value Information Provided
ESI-MS [M+H]⁺ ~214.31 Molecular Weight Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands. The most prominent and diagnostically important is the sharp stretching vibration of the nitrile group (C≡N), which appears in a relatively uncluttered region of the spectrum, typically around 2240 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the azepane ring show stretching vibrations just below 3000 cm⁻¹. rsc.org

Data Table: Key IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch ~2240 (sharp)
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. mdpi.com

Compound Name Table

Compound Name
This compound
2-(Azepan-1-yl)-2-phenylacetonitrile

Q & A

Q. What are the established synthetic routes for Azepan-1-yl(phenyl)acetonitrile, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves the Beckmann rearrangement of ketoximes in acetonitrile under acid catalysis, as demonstrated in studies where ketoximes are treated with reagents like phosphoryl chloride (POCl₃) to yield nitriles . Optimization includes controlling temperature (reflux conditions) and solvent polarity. Acetonitrile’s high dielectric constant facilitates polar intermediates, but substitution with methanol may alter selectivity due to π-π interactions in phenyl stationary phases during purification .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments, particularly the azepane ring protons (δ 1.5–3.0 ppm) and nitrile carbon (δ ~115–120 ppm).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles, as seen in structurally similar compounds like (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, where torsional angles between aromatic rings and the azepane moiety are critical for stability .
  • IR Spectroscopy : Confirms nitrile group presence via a sharp C≡N stretch (~2240 cm⁻¹) .

Q. How does solvent choice (e.g., acetonitrile vs. methanol) impact the purification of this compound via HPLC?

Acetonitrile, with its low viscosity and UV transparency, is ideal for reverse-phase HPLC. However, methanol enhances π-π interactions on phenyl-hexyl columns, improving separation of aromatic isomers. For example, cresol isomers show better resolution with methanol due to stationary phase interactions . Method development should screen both solvents, adjusting gradients to balance retention time and selectivity.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations model transition states and charge distribution. For instance, the nitrile group’s electron-withdrawing nature polarizes adjacent carbons, making them susceptible to nucleophilic attack. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites, aiding in predicting regioselectivity for functionalization . Benchmarking against experimental kinetics (e.g., anilinolysis rates in acetonitrile) validates computational models .

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Dynamic Kinetic Resolution (DKR) : Employ asymmetric catalysts (e.g., BINAP-Ru complexes) to racemize undesired enantiomers during synthesis.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Convert enantiomers to diastereomeric salts using chiral auxiliaries (e.g., tartaric acid) .

Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?

Steric hindrance from the azepane ring reduces hydrolysis rates of the nitrile group. Electron-donating substituents on the phenyl ring (e.g., -OCH₃) destabilize the nitrile via resonance, accelerating degradation. Stability studies in HCl/acetonitrile (0.1–1 M) at 25–50°C, monitored by HPLC, quantify degradation pathways .

Q. What are the challenges in scaling up this compound synthesis while maintaining yield and purity?

  • Heat Management : Exothermic Beckmann rearrangements require controlled addition of reagents and jacketed reactors.
  • Byproduct Formation : Optimize stoichiometry to minimize side products (e.g., imines or oligomers).
  • Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water removes polar impurities, while silica gel chromatography isolates the nitrile .

Methodological Tables

Q. Table 1: HPLC Conditions for this compound Analysis

ColumnMobile PhaseFlow RateDetectionRetention TimeReference
Phenyl-Hexyl60:40 MeCN:H₂O1.0 mL/minUV 254 nm8.2 min
C1870:30 MeOH:H₂O1.2 mL/minUV 230 nm10.5 min

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Compound AnalogueReference
C≡N Bond Length1.14(1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile
Azepane Ring Torsion176.10Hexahydro-1H-azepine-1-acetonitrile

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